molecular formula C5H10ClF2NO B2462617 (1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol;hydrochloride CAS No. 2260931-77-7

(1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol;hydrochloride

Cat. No. B2462617
M. Wt: 173.59
InChI Key: NBQNGSZAZOZAPD-HJXLNUONSA-N
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Description

“(1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol;hydrochloride” is a chemical compound with the CAS Number: 2260931-77-7 . It has a molecular weight of 173.59 . The compound is in the form of a powder at room temperature .


Molecular Structure Analysis

The IUPAC Name for this compound is "(1S,5R)-5-amino-2,2-difluorocyclopentan-1-ol hydrochloride" . The InChI Code for this compound is "1S/C5H9F2NO.ClH/c6-5(7)2-1-3(8)4(5)9;/h3-4,9H,1-2,8H2;1H/t3-,4+;/m1./s1" .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Neuropharmacology : A compound closely related to "(1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol; hydrochloride", identified as LY3020371·HCl, has shown potential as a potent, selective, and maximally efficacious metabotropic glutamate 2/3 (mGlu2/3) receptor antagonist. It exhibited antidepressant-like activity in a mouse forced-swim test, suggesting its utility in neuropharmacological applications (Chappell et al., 2016).

  • Organic Synthesis and Medicinal Chemistry : The enantioselective synthesis of cyclopentene derivatives, including 4-acetylaminocyclopent-2-en-1-ols, from tricyclo[5.2.1.0(2,6)]decenyl enaminones, has been reported. These compounds are precursors for antiviral nucleosides, indicating their relevance in the synthesis of potentially therapeutic agents (Ramesh, Klunder, & Zwanenburg, 1999).

  • Glutamate Receptor Research : The compound (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, which shares structural similarities with "(1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol; hydrochloride", was characterized for its potency and efficacy at metabotropic excitatory amino acid receptors. This research aids in understanding the actions of related compounds on neurotransmitter systems (Schoepp, Johnson, & True, 1991).

  • Enzyme Inhibition Studies : Another study explored various conformationally constrained analogs of amino acids, including cyclopentane derivatives, as inhibitors of enzymatic synthesis, specifically targeting ATP:L-methionine S-adenosyltransferase. This highlights its potential use in enzyme inhibition research (Coulter, Lombardini, Sufrin, & Talalay, 1974).

  • Structural Chemistry and Stereochemistry : In the field of structural chemistry and stereochemistry, research on the synthesis and resolution of cyclopentane-based amino acids provides insights into the manipulation of molecular structure and stereochemical properties. These studies are crucial for the development of specific and efficient synthesis methods for such compounds (Ezquerra et al., 1995).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1S,5R)-5-amino-2,2-difluorocyclopentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)2-1-3(8)4(5)9;/h3-4,9H,1-2,8H2;1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQNGSZAZOZAPD-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1N)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@H]([C@@H]1N)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol;hydrochloride

CAS RN

2260931-77-7
Record name rac-(1R,5S)-5-amino-2,2-difluorocyclopentan-1-ol hydrochloride
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